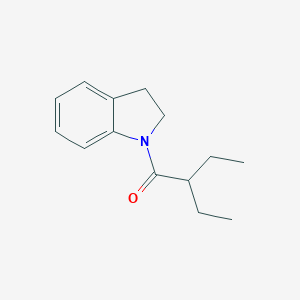

1-(2-Ethylbutanoyl)indoline

Description

Contextualization within N-Acylated Indoline (B122111) Chemistry

N-acylated indolines are a significant class of molecules in organic and medicinal chemistry. nih.gov The acylation of the indoline nitrogen serves multiple purposes, including acting as a protective group during multi-step syntheses or modulating the electronic properties and biological activity of the indoline scaffold. bhu.ac.in The synthesis of N-acylated indolines can be achieved through various methods, such as the reaction of indoline with acyl chlorides, carboxylic acids using coupling agents, or through catalytic processes involving aldehydes or alcohols. nih.govrsc.orgresearchgate.net The reactivity of the indoline nitrogen is a key factor in these transformations. The choice of the acylating agent, such as the 2-ethylbutanoyl group, can influence the steric and electronic environment around the amide bond, which in turn can affect the compound's conformation, stability, and interactions with biological targets.

The introduction of an acyl group to the indoline nitrogen generally results in a planar amide linkage. The properties of the resulting N-acylated indoline are a composite of the indoline ring and the attached acyl moiety.

Significance of Indoline Scaffolds in Contemporary Organic Synthesis

The indoline scaffold is a privileged structure in drug discovery and organic synthesis. ekb.egresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a core component of numerous natural products and synthetic compounds with a wide array of biological activities. ekb.egderpharmachemica.com Its three-dimensional structure and the presence of a nitrogen atom make it an attractive framework for designing molecules that can interact with various biological targets.

Indoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ekb.eg Furthermore, the indoline core is a versatile building block in the synthesis of more complex heterocyclic systems. rsc.org The functionalization of the indoline ring, including at the nitrogen atom, is a key strategy for developing new compounds with tailored properties. researchgate.net

Foundational Research Hypotheses and Investigative Scope for 1-(2-Ethylbutanoyl)indoline Studies

While specific research hypotheses for this compound are not publicly documented, a general investigative scope for a novel N-acylated indoline like this would likely encompass several key areas. A primary hypothesis would be that the introduction of the 2-ethylbutanoyl group onto the indoline nitrogen will modify its physicochemical and potential biological properties compared to the parent indoline or other N-acylated derivatives.

The scope of investigation would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and thoroughly characterizing its structure and purity using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Conformational Analysis: Studying the rotational barrier around the N-C(O) amide bond and the preferred conformation of the 2-ethylbutanoyl group relative to the indoline ring system. This could be investigated through computational modeling and variable temperature NMR studies.

Physicochemical Properties: Determining key properties such as solubility, lipophilicity (LogP), and stability under various conditions. These parameters are crucial for understanding its behavior in different environments.

Exploratory Reactivity: Investigating the reactivity of the compound, for instance, the stability of the amide bond to hydrolysis or the potential for further functionalization on the aromatic ring of the indoline scaffold.

Compound Data

Below are data tables detailing the properties of the core chemical structures and the specific compound of interest, based on established chemical principles and data from related compounds.

Table 1: Properties of Core Scaffolds

| Feature | Indole (B1671886) | Indoline |

|---|---|---|

| Molecular Formula | C₈H₇N wikipedia.org | C₈H₉N wikipedia.org |

| Molar Mass | 117.15 g/mol wikipedia.org | 119.16 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org | Clear colourless liquid wikipedia.org |

| Structure | Aromatic bicyclic heterocycle wikipedia.org | Saturated five-membered ring fused to a benzene ring wikipedia.org |

| Key Reactivity | Electrophilic substitution, primarily at C3 wikipedia.org | N-alkylation, N-acylation nih.govnih.gov |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO |

| Molar Mass | 217.31 g/mol |

| Structure | |

| General Class | N-Acylated Indoline |

| Key Functional Groups | Indoline, Tertiary Amide |

| Expected Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water. |

| Expected Spectroscopic Features (¹H NMR) | Signals corresponding to the aromatic protons of the indoline ring, the methylene (B1212753) protons of the indoline five-membered ring, and the aliphatic protons of the 2-ethylbutanoyl group. |

| Expected Spectroscopic Features (¹³C NMR) | Signals for the aromatic carbons, the aliphatic carbons of the indoline ring, the carbonyl carbon of the amide, and the aliphatic carbons of the acyl group. |

| Expected Spectroscopic Features (IR) | A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. |

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31g/mol |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-ethylbutan-1-one |

InChI |

InChI=1S/C14H19NO/c1-3-11(4-2)14(16)15-10-9-12-7-5-6-8-13(12)15/h5-8,11H,3-4,9-10H2,1-2H3 |

InChI Key |

KJCZTMOIUUTIIW-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)N1CCC2=CC=CC=C21 |

Canonical SMILES |

CCC(CC)C(=O)N1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethylbutanoyl Indoline

Strategies for N-Acylation of the Indoline (B122111) Nucleus

The introduction of the 2-ethylbutanoyl group onto the nitrogen atom of the indoline ring is the defining step in the synthesis of the target compound. A range of methods, from well-established classical procedures to modern catalytic and environmentally conscious protocols, can be employed for this N-acylation.

Direct Amidation Approaches Utilizing 2-Ethylbutanoyl Halides or Anhydrides

A primary and widely utilized method for the N-acylation of indolines involves their reaction with an acyl halide, such as 2-ethylbutanoyl chloride, or an anhydride like 2-ethylbutanoic anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct generated. The mechanism involves the nucleophilic indoline nitrogen attacking the electrophilic carbonyl carbon of the acylating agent. Common bases for this transformation include triethylamine (B128534) and pyridine, and the reaction is often carried out in solvents like dichloromethane or tetrahydrofuran.

| Acylating Agent | Base | Solvent |

| 2-Ethylbutanoyl chloride | Triethylamine, Pyridine | Dichloromethane, Chloroform |

| 2-Ethylbutanoic anhydride | Pyridine, 4-DMAP | Tetrahydrofuran, Dichloromethane |

Catalytic N-Acylation Reactions (e.g., Transition Metal-Mediated Processes)

Catalytic approaches to N-acylation have gained prominence due to their efficiency and milder reaction conditions. Transition metal catalysts, including those based on palladium, can be used for these transformations. nih.gov For instance, a palladium-catalyzed, solvent-free, microwave-assisted N-arylation of indolines has been reported, showcasing the utility of palladium in forming C-N bonds with the indoline nitrogen. nih.gov While direct N-acylation with carboxylic acids can be challenging, methods have been developed for the direct N-acylation of indole (B1671886) with carboxylic acids in the presence of boric acid. clockss.org Another approach involves the dehydrogenative coupling of indoles and alcohols catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), which proceeds through an aminal intermediate. nih.gov

Solvent-Free and Environmentally Conscious Acylation Protocols

In line with the principles of green chemistry, solvent-free and environmentally friendly acylation methods are increasingly being explored. Microwave-assisted organic synthesis, for example, can accelerate reactions and reduce the need for solvents. nih.govmdpi.com A solvent-free, palladium-catalyzed N-arylation of indolines under microwave irradiation has been successfully demonstrated. nih.gov Furthermore, stoichiometric solvent-free acetylation reactions have been developed, highlighting a move towards more sustainable synthetic protocols. frontiersin.org

Synthesis of the Indoline Core Precursors

The indoline scaffold is a fundamental component of many biologically active molecules and can be synthesized through a variety of routes.

Reductive Cyclization and Intramolecular Amination Routes to Dihydroindoles

A common strategy for constructing the indoline core is the reductive cyclization of o-nitrostyrenes. organic-chemistry.orgnih.gov This method involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. organic-chemistry.orgnih.gov Palladium-catalyzed intramolecular amination of C(sp2)-H bonds is another powerful technique for indoline synthesis. nih.govorganic-chemistry.org This approach offers high efficiency and mild operating conditions. nih.govorganic-chemistry.org Copper-mediated intramolecular aromatic C-H amination has also been developed as a noble-metal-free alternative for synthesizing indolines. acs.org Furthermore, palladium-catalyzed intermolecular amination of unactivated C(sp3)–H bonds provides a novel route to 3,3-disubstituted indolines. acs.org

| Method | Key Features |

| Reductive Cyclization of o-nitrostyrenes | Utilizes various reducing agents, including Fe/HCl. nih.gov |

| Palladium-Catalyzed Intramolecular C-H Amination | High efficiency, low catalyst loadings, and mild conditions. nih.govorganic-chemistry.org |

| Copper-Mediated Intramolecular C-H Amination | Noble-metal-free approach. acs.org |

Ring-Closing Reactions for Indoline Annulation

Ring-closing metathesis (RCM) is a versatile tool for the synthesis of cyclic compounds, including indolines. wikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular cyclization of a diene. wikipedia.orgresearchgate.net The RCM approach has been successfully applied to the synthesis of various indole-fused ring systems and carbazoles. researchgate.netrsc.org The synthesis of N-substituted indoles can also be achieved via aqueous ring-closing metathesis. researchgate.netproquest.com

Stereoselective and Enantioselective Indoline Synthesis

The synthesis of chiral indolines, which would be precursors to enantiomerically pure 1-(2-Ethylbutanoyl)indoline, is a significant challenge in organic chemistry. An indoline core with a stereocenter, particularly at the 2-position, is a feature in numerous natural products and biologically active molecules nih.gov. Catalytic kinetic resolution of racemic indolines via N-acylation is a primary strategy to obtain enantioenriched materials.

One of the first successful non-enzymatic methods for the kinetic resolution of indolines involves catalytic N-acylation. acs.orgnih.gov In this approach, a chiral planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative serves as the catalyst. nih.govacs.org The efficiency of this resolution is highly dependent on the catalyst structure, the acylating agent, and reaction conditions. For instance, it was discovered that indolines exhibit low nucleophilicity, requiring significant optimization to achieve a reaction. nih.govacs.org The development of a new planar-chiral catalyst, where the chiral environment was systematically modified, proved crucial for improving the selectivity factor ('s' value), which represents the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer. acs.orgnih.gov

Another indirect organocatalytic route to chiral N-functionalized indoles begins with the enantioselective N-alkylation of indoline derivatives, followed by an oxidation step. mdpi.com For example, the aza-Michael reaction between indolines and α,β-unsaturated ketones, catalyzed by thiourea or squaramide-based bifunctional organocatalysts, can produce N-alkylated indolines that can be subsequently oxidized to the corresponding indole derivatives. mdpi.com While this method focuses on N-alkylation, the principles of using chiral organocatalysts to control stereochemistry at the nitrogen atom are relevant.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound would involve the N-acylation of indoline with 2-ethylbutanoyl chloride or a related activated acyl source. The optimization of such a reaction is critical for maximizing yield and ensuring high selectivity.

Influence of Catalysts, Ligands, and Bases in Acylation and Cyclization

The choice of catalyst, ligand, and base is paramount in controlling the outcome of indoline functionalization. While direct N-acylation can sometimes be achieved with a strong base, more complex transformations, such as regioselective C-H acylation or stereoselective reactions, require sophisticated catalytic systems.

Catalysts and Ligands:

Rhodium Catalysts: Rhodium complexes have been effectively used for the C7-acylation of indolines, using carboxylic acid anhydrides as the acyl source. nih.govacs.org This reaction proceeds without the need for additional ligands or additives and provides a direct method for introducing acyl groups onto the aromatic ring of the indoline. nih.govacs.org

Palladium Catalysts: Palladium catalysis is widely employed for the functionalization of indolines. For instance, Pd(II)-catalyzed intramolecular C-H amination of phenethylamine derivatives is a key step in synthesizing the indoline core itself. organic-chemistry.org In functionalizing the indoline ring, the choice of ligand can be used to control regioselectivity. For example, in the heteroannulation of o-bromoanilines with dienes, using specific phosphine ligands like PAd2nBu can provide regiodivergent access to 3-substituted indolines. nih.govresearchgate.net

Chiral Acylation Catalysts: For enantioselective N-acylation, chiral non-enzymatic catalysts, such as planar-chiral pyridinopyridine (PPY) derivatives, have been developed. nih.govacs.org The steric and electronic properties of these catalysts are fine-tuned to differentiate between the two enantiomers of a racemic indoline.

Bases: Bases are crucial for deprotonating the indoline nitrogen, increasing its nucleophilicity for acylation. In a chemoselective N-acylation of indoles using thioesters, cesium carbonate (Cs₂CO₃) was found to be essential for the reaction to proceed. beilstein-journals.org In other catalytic cycles, bases like triethylamine (Et₃N) or sodium tert-butoxide (tBuONa) are commonly used to facilitate the reaction and neutralize acidic byproducts. organic-chemistry.orgdicp.ac.cn

Temperature, Pressure, and Reaction Time Kinetics

The kinetics of acylation and functionalization reactions are strongly influenced by physical parameters.

Temperature: Temperature can significantly impact both reaction rate and selectivity. For the rhodium-catalyzed C7-acylation of indolines with anhydrides, the optimal temperature was identified as 80 °C. nih.gov Higher temperatures ( >130 °C) could lead to undesirable side reactions like decarbonylation. nih.gov In contrast, kinetic resolutions are often performed at lower temperatures (e.g., -20 °C or room temperature) to enhance the energy difference between the diastereomeric transition states, thereby improving enantioselectivity. nih.govmdpi.com

Reaction Time: Reaction times must be optimized to ensure complete conversion without product degradation or the formation of byproducts. The aforementioned Rh-catalyzed acylation required 24 hours to achieve good yields. nih.gov Kinetic resolutions may have their time shortened at the expense of a lower selectivity factor. nih.gov

Kinetics Studies: Detailed kinetic studies on amine acylation reveal complex dependencies. For example, the kinetics of azole-catalyzed amine acylation show that minor changes in solvent or base can lead to vastly different kinetic profiles, sometimes involving the accumulation of N-acylated catalyst intermediates. acs.org The reaction can be first-order with respect to the acylating agent, the amine, and the catalyst. acs.org

The table below summarizes optimized conditions for related indoline functionalization reactions.

| Reaction Type | Catalyst | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| C7-Acylation | [Rh(CO)₂Cl]₂ (5 mol%) | None | 80 | 24 | 79 | nih.govacs.org |

| Kinetic Resolution | Chiral PPY derivative (1) | LiBr/18-crown-6 | 23 | 2.5 | 48 (s=15) | nih.gov |

| N-Acylation | None | Cs₂CO₃ | 120 | 12 | 62 | beilstein-journals.org |

Regiochemical Control in Functionalization Reactions

While the synthesis of this compound involves functionalization at the nitrogen atom (N1), achieving regiochemical control during other synthetic steps or subsequent modifications is a key challenge. The indoline scaffold has multiple potential reaction sites: the nitrogen atom, the C2 and C3 positions of the five-membered ring, and the C4, C5, C6, and C7 positions of the aromatic ring.

N- vs. C-Functionalization: The N-acylation of indoles and indolines is a common objective, often for installing a protecting group or as part of a larger synthetic sequence. bohrium.com However, under different conditions, particularly Friedel-Crafts type reactions, acylation can occur at the electron-rich C3 position of the related indole ring. researchgate.net

Control within the Aromatic Ring: Directing functionalization to a specific position on the benzene (B151609) ring of indoline is challenging. Recent advances have shown that directing groups can be used to achieve high regioselectivity. For example, a palladium-catalyzed C7 acylation of indolines has been developed using a removable directing group. researchgate.net Similarly, rhodium catalysis with anhydrides has been shown to selectively acylate the C7 position via C-H activation, avoiding the more electronically favored positions. nih.govacs.org Ligand control in palladium-catalyzed reactions has also emerged as a powerful tool to switch regioselectivity, for example, between the formation of 2-substituted versus 3-substituted indolines. nih.govresearchgate.net

Advanced Techniques for Product Isolation and Purification

Following the synthesis of this compound, rigorous purification is necessary to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as extraction and crystallization are the first line of purification. For more challenging separations, advanced chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative-scale purification to obtain highly pure samples. Column chromatography using silica gel or alumina remains a fundamental and widely used technique for purifying reaction products on a laboratory scale. nih.gov

Methodologies for Structural Confirmation of this compound and Intermediates

The definitive structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the indoline ring, the methylene (B1212753) protons of the five-membered ring, and the protons of the 2-ethylbutanoyl group.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms and the point of acylation at the indoline nitrogen. mdpi.comresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the purity of the sample and confirm the mass of the target molecule. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band would be the amide carbonyl (C=O) stretch, typically appearing in the region of 1650-1680 cm⁻¹. The absence of an N-H stretch (around 3300-3500 cm⁻¹) would confirm that the indoline nitrogen has been acylated. beilstein-journals.org

Chemical Reactivity and Transformational Pathways of 1 2 Ethylbutanoyl Indoline

Transformations Involving the N-Acyl Moiety

The N-(2-ethylbutanoyl) group significantly influences the electronic properties of the indoline (B122111) nitrogen, reducing its nucleophilicity and basicity. This group can, however, be the target of various chemical transformations.

Selective Deacylation Strategies

Acid- and Base-Catalyzed Hydrolysis: This is a conventional method for amide cleavage. However, it often requires harsh conditions, such as concentrated strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) at elevated temperatures, which may not be compatible with other sensitive functional groups in the molecule.

Reductive Deacylation: Certain reducing agents can cleave the N-acyl bond. For instance, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, effectively replacing the 2-ethylbutanoyl group with a 2-ethylbutyl group. Milder and more chemoselective methods have also been developed. For example, the use of Schwartz's reagent (zirconocene hydrochloride) has been reported for the mild and efficient N-deacetylation of various substrates, a strategy that could be adaptable to the bulkier 2-ethylbutanoyl group. researchgate.net

Table 1: Selected Deacylation Strategies for N-Acylindolines

| Method | Reagents and Conditions | Outcome | Key Features |

| Basic Hydrolysis | NaOH or KOH, H₂O/EtOH, Reflux | Indoline + 2-Ethylbutanoic acid salt | Harsh conditions, potential for side reactions |

| Acidic Hydrolysis | Conc. HCl or H₂SO₄, H₂O, Reflux | Indoline salt + 2-Ethylbutanoic acid | Harsh conditions, risk of substrate degradation |

| Reductive Cleavage | 1. LiAlH₄, THF; 2. H₂O workup | 1-(2-Ethylbutyl)indoline | Reduces carbonyl to a methylene (B1212753) group |

| Chemoselective Reduction | Schwartz's Reagent (Cp₂ZrHCl), THF, room temperature | Indoline | Mild, neutral conditions, high chemoselectivity researchgate.net |

Functional Group Interconversions on the 2-Ethylbutanoyl Chain

The 2-ethylbutanoyl side chain offers several sites for further chemical modification, allowing for the synthesis of diverse indoline derivatives. These transformations leverage well-established principles of organic synthesis. fiveable.mesolubilityofthings.com

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to an alcohol using strong reducing agents, although this is less common than reduction to the amine. A more typical transformation is the complete reduction of the carbonyl group to a methylene (CH₂) group using reagents like lithium aluminum hydride or a two-step process involving conversion to a thioamide followed by desulfurization.

α-Functionalization: The α-carbon of the acyl chain (the carbon adjacent to the carbonyl) can be functionalized. This typically involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with various electrophiles. For example, reaction with an alkyl halide would introduce a new alkyl group at the α-position.

Conversion to Other Functional Groups: The carboxylic acid derivative itself can be transformed. For example, reaction with a dehydrating agent could potentially lead to the formation of a ketene intermediate, although this is a highly reactive species.

Table 2: Potential Functional Group Interconversions on the 2-Ethylbutanoyl Chain

| Transformation | Reagents and Conditions | Product Functional Group |

| Carbonyl Reduction | LiAlH₄, THF | Methylene (forms 1-(2-ethylbutyl)indoline) |

| α-Halogenation | 1. LDA, THF, -78 °C; 2. Br₂ or NBS | α-Bromo amide |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | α-Alkylated amide |

Rearrangement Reactions Involving the N-Acyl Group

N-acyl groups can participate in various molecular rearrangements, often promoted by acid or thermal conditions. bdu.ac.inwiley-vch.de While specific studies on 1-(2-ethylbutanoyl)indoline are not prevalent, analogous reactions in similar systems suggest potential pathways.

Fries-type Rearrangement: The Fries rearrangement typically involves the migration of an acyl group from an oxygen atom to the aromatic ring of a phenol ester, catalyzed by a Lewis acid. bdu.ac.in An analogous "anilide" Fries rearrangement could theoretically occur with this compound, where the 2-ethylbutanoyl group migrates from the nitrogen atom to the benzene (B151609) ring of the indoline core. This reaction would likely be catalyzed by strong Lewis acids (e.g., AlCl₃) and would be expected to yield a mixture of C-acylated indolines, with substitution occurring at the positions activated by the nitrogen atom (typically C5 and C7).

Other Rearrangements: Under specific conditions, more complex rearrangements could be envisaged. For instance, reactions involving nitrene intermediates, generated from related precursors, can lead to ring expansion or insertion reactions, although this would require modification of the acyl group into a suitable precursor like an acyl azide. bdu.ac.in

Electrophilic and Nucleophilic Reactions on the Indoline Core

The indoline nucleus is a substituted benzene ring fused to a pyrrolidine (B122466) ring. The N-acyl group profoundly modifies its reactivity towards electrophiles and nucleophiles.

Aromatic Substitution on the Benzene Ring: Regioselectivity and Directing Effects

In unsubstituted indoline, the lone pair of electrons on the nitrogen atom strongly activates the aromatic ring towards electrophilic aromatic substitution (SEAr), directing incoming electrophiles primarily to the C5 and C7 positions. The introduction of the electron-withdrawing 2-ethylbutanoyl group at the N1 position significantly alters this behavior. The amide resonance delocalizes the nitrogen lone pair onto the carbonyl oxygen, thereby reducing its ability to donate electron density into the benzene ring.

This N-acyl group acts as a deactivating group, making the benzene ring of this compound less reactive towards electrophiles than unsubstituted indoline or even benzene itself. The directing effect is also changed. The group directs incoming electrophiles primarily to the C5 position (para to the nitrogen) and to a lesser extent, the C7 position (ortho to the nitrogen), as these positions are still the most electron-rich in the deactivated ring. beilstein-journals.orgyoutube.com

Common electrophilic aromatic substitution reactions would be expected to proceed as follows:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1-(2-ethylbutanoyl)-5-nitroindoline as the major product.

Halogenation: Bromination using Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would be expected to give 1-(2-ethylbutanoyl)-5-bromoindoline.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids like AlCl₃, would also be directed to the C5 position. For example, acylation with acetyl chloride would yield 5-acetyl-1-(2-ethylbutanoyl)indoline.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Ethylbutanoyl)-5-nitroindoline |

| Bromination | Br₂, FeBr₃ | 1-(2-Ethylbutanoyl)-5-bromoindoline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-1-(2-ethylbutanoyl)indoline |

Functionalization of the Pyrrolidine Ring (e.g., C-H Activation at C2 and C3)

While the benzene portion of the indoline core is susceptible to electrophilic substitution, the pyrrolidine ring can be functionalized through other means, most notably through modern transition-metal-catalyzed C-H activation. researchgate.netrsc.org The inherent reactivity of C-H bonds in indoline is low, but the presence of the N-acyl group can be exploited to direct metal catalysts to specific positions.

Directed C-H Activation: The carbonyl oxygen of the N-(2-ethylbutanoyl) group can act as a coordinating atom for a transition metal catalyst (e.g., palladium, rhodium, ruthenium). This coordination can direct the metal to activate a nearby C-H bond, typically at the C7 position on the benzene ring or, in some cases, at the C2 position of the pyrrolidine ring. chim.itacs.org

Functionalization at C2 and C3:

C2-Position: The C2 position is adjacent to the nitrogen atom. Directed C-H activation can lead to arylation, alkenylation, or other coupling reactions at this site. For example, a palladium-catalyzed reaction with an aryl halide could introduce an aryl group at the C2 position. chim.it

C3-Position: The C3 position can also be functionalized, often through different mechanisms. For instance, radical-based reactions or reactions involving the formation of an enamine equivalent (by deprotonation at C2 and tautomerization) could lead to substitution at C3. However, direct C-H activation at C3 is less common when directed by an N-acyl group compared to C2 or C7 activation.

The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Table 4: Examples of Potential C-H Functionalization on the Indoline Core

| Position | Reaction Type | Catalyst System (Example) | Potential Reactant | Potential Product |

| C2 | C-H Arylation | Pd(OAc)₂, Ligand | Aryl Halide | 1-(2-Ethylbutanoyl)-2-arylindoline |

| C2 | C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ | Alkene | 1-(2-Ethylbutanoyl)-2-alkenylindoline |

| C7 | Directed C-H Arylation | Pd(OAc)₂, Ligand | Aryl Halide | 1-(2-Ethylbutanoyl)-7-arylindoline |

Cycloaddition Reactions and Annulation Pathways Involving this compound

The indoline moiety, particularly when part of an N-acylated system, can participate in various cycloaddition and annulation reactions. These transformations are powerful tools for constructing complex, polycyclic scaffolds. The reactivity in these pericyclic reactions is highly dependent on whether the indoline ring itself or its oxidized indole (B1671886) counterpart is the active participant.

The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the context of this compound, the corresponding oxidized indole derivative, 1-(2-Ethylbutanoyl)indole, can act as a dipolarophile. The electron-deficient C2-C3 double bond of the N-acylindole is susceptible to reaction with various 1,3-dipoles, such as azomethine ylides, nitrones, or nitrile oxides. mdpi.comnih.gov

For example, the reaction of an N-acylindole with an azomethine ylide can generate a pyrrolo[1,2-a]indole core structure. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the dipole and the dipolarophile. While less common, the indoline ring itself could potentially react under specific conditions, but dearomatization of the benzene ring would be required, making the indole form the more typical reaction partner. Base-controlled dearomative [3+2] cycloadditions between 3-nitro-indoles and certain esters have been reported, showcasing the versatility of the indole system in such transformations. rsc.org

Table 1: Examples of [2+3] Cycloaddition Reactions with Indole Derivatives

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Azomethine Ylide | N-Acylindole | Pyrroloindoline | nih.gov |

| Nitrone | 2-(2-Oxoindoline-3-ylidene)acetate | Spiroisoxazolidine | mdpi.comnih.gov |

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgvanderbilt.eduyoutube.com The participation of indoline or indole derivatives in [4+2] cycloadditions depends on their role as either a diene or a dienophile. The N-acyl group in this compound significantly influences this reactivity.

When oxidized to 1-(2-Ethylbutanoyl)indole, the molecule can act as a dienophile, with the C2-C3 double bond reacting with a conjugated diene. The electron-withdrawing acyl group activates this double bond, making it more reactive towards electron-rich dienes. organic-chemistry.org

Alternatively, the indole nucleus can be engineered to act as a diene. For instance, 2-vinylindoles can participate in intermolecular Diels-Alder reactions with dienophiles like enones. researchgate.net Furthermore, indole-based o-quinodimethanes can be generated in situ and trapped with dienophiles to construct carbazole frameworks. While these examples require modification of the basic indole structure, they illustrate the potential pathways available. The direct participation of the benzene ring of this compound as a diene would require harsh conditions and lead to dearomatization.

The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, further expands the synthetic utility for creating heterocyclic systems.

Table 2: Potential Diels-Alder Reactivity of the this compound System

| Role | Reacting Species | Partner | Product Type |

|---|---|---|---|

| Dienophile | 1-(2-Ethylbutanoyl)indole (C2-C3 bond) | Conjugated Diene | Tetrahydrocarbazole derivative |

Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated or partially saturated rings, providing rapid access to molecular complexity. nih.gov For this compound, dearomatization strategies would target the benzene portion of the molecule.

One common approach is through cycloaddition reactions, as discussed previously, where the aromatic ring acts as the diene component. This typically requires activation of the indole nucleus and can be challenging due to the inherent stability of the aromatic system.

Another strategy involves nucleophilic addition to the indole ring, often facilitated by prior activation of the ring. nih.gov For instance, the reaction of N-substituted tryptophols can be induced to undergo a cascade dearomatization via a Lewis acid-catalyzed Michael addition. rsc.org Photocatalytic methods have also emerged as powerful tools for the dearomatization of electron-deficient indoles through radical addition pathways. springernature.comnih.gov These methods can lead to the formation of various functionalized indoline derivatives. The N-acyl group is crucial in these transformations as it lowers the energy of the LUMO of the indole system, making it more susceptible to nucleophilic or radical attack. springernature.com

Oxidative dearomatization is another pathway, where the indole is oxidized to an intermediate that is then trapped by a nucleophile. This can lead to the formation of spirocyclic or other complex indoline structures. rsc.org

Derivatization at the Branched Ethylbutanoyl Chain

The 2-ethylbutanoyl side chain offers another site for chemical modification, distinct from the indoline ring system. The presence of a stereocenter at the alpha-position to the carbonyl group opens up possibilities for stereoselective transformations.

Modifying the stereocenter of the 2-ethylbutanoyl group while it is attached to the indoline nitrogen presents a significant synthetic challenge. The primary approach to achieving stereoselective modification at this position involves the generation of an enolate or a related nucleophilic species.

By treating this compound with a suitable base, it is possible to deprotonate the alpha-carbon, forming a chiral enolate. The stereochemical outcome of the subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide or an aldehyde) would depend on several factors, including the geometry of the enolate, the nature of the base and solvent, and the temperature. The bulky indoline group could potentially exert some degree of facial selectivity during the approach of the electrophile.

For instance, an aldol reaction with an aldehyde would generate a new stereocenter, and the diastereoselectivity of this process would be of key interest. Asymmetric catalysis, using chiral catalysts or auxiliaries, could be employed to control the stereochemistry of these transformations. The development of catalytic, stereoselective methods for the functionalization of such alpha-branched amides is an active area of research. nih.gov

Table 3: Potential Stereoselective Reactions at the Ethylbutanoyl α-Carbon

| Reaction Type | Electrophile | Potential Product | Key Challenge |

|---|---|---|---|

| Alkylation | Alkyl Halide | α-Alkylated Amide | Controlling stereoselectivity |

| Aldol Addition | Aldehyde | β-Hydroxy Amide | Controlling diastereoselectivity |

Chain Elongation and Shortening Strategies

The modification of the acyl group in this compound, specifically through chain elongation and shortening strategies, represents a key avenue for the synthesis of novel indoline derivatives. These transformations, targeting the 2-ethylbutanoyl moiety, allow for the systematic alteration of the compound's steric and electronic properties. While specific literature on the chain modification of this compound is not extensively detailed, established principles of organic synthesis can be applied to devise viable transformational pathways.

Chain Elongation Strategies

Chain elongation of the 2-ethylbutanoyl group primarily involves the formation of a carbon-carbon bond at the α-position to the carbonyl group. The most common and effective strategy is through the generation of an enolate intermediate followed by alkylation.

α-Alkylation of the Acyl Group

The acidic proton at the α-carbon of the 2-ethylbutanoyl group can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles, most notably alkyl halides, to introduce new alkyl groups, thereby elongating the carbon chain.

The general mechanism involves:

Deprotonation: Treatment of this compound with LDA in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) generates the corresponding enolate.

Nucleophilic Attack: The subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) results in an SN2 reaction, where the enolate attacks the electrophilic carbon of the alkyl halide, forming a new C-C bond.

This strategy allows for the controlled addition of one or more carbon atoms, depending on the choice of the alkylating agent. For instance, reaction with methyl iodide would lead to the formation of 1-(2-ethyl-2-methylbutanoyl)indoline, effectively adding a methyl group.

Table 1: Hypothetical Chain Elongation via α-Alkylation

| Transformation | Starting Material | Reagents | Product | Change in Acyl Chain |

| α-Methylation | This compound | 1. LDA, THF, -78°C2. CH₃I | 1-(2-Ethyl-2-methylbutanoyl)indoline | +1 Carbon |

| α-Ethylation | This compound | 1. LDA, THF, -78°C2. CH₃CH₂Br | 1-(2,2-Diethylbutanoyl)indoline | +2 Carbons |

Chain Shortening Strategies

Chain shortening of the acyl group is a more complex transformation that typically involves rearrangement or cleavage reactions. For N-acyl compounds like this compound, one of the most relevant strategies is based on amide degradation reactions.

Hofmann Rearrangement

The Hofmann rearrangement provides a classic method for converting a primary amide into a primary amine with one fewer carbon atom. To apply this to this compound, the amide functionality must first be transformed. However, a more direct approach for shortening the acyl chain involves oxidative cleavage or other degradative methods.

A plausible, albeit multi-step, pathway for shortening the 2-ethylbutanoyl side chain could involve its conversion to a carboxylic acid, followed by a degradation reaction. For instance, if the acyl group were converted to a carboxylic acid of the same carbon length, the Barbier-Wieland degradation could be applied. This procedure shortens a carboxylic acid chain by one carbon atom through a sequence of reactions involving phenyl Grignard addition, dehydration, and oxidation.

A more direct, though potentially challenging, strategy for a one-carbon shortening would be the application of reactions that cleave the bond between the carbonyl carbon and the α-carbon.

Given the structure of this compound, a hypothetical chain shortening could proceed via oxidative degradation. For example, oxidation at the α-position to create a hydroxyl group, followed by oxidative cleavage, could shorten the chain.

Table 2: Hypothetical Chain Shortening Strategies

| Transformation | Starting Material | Conceptual Pathway | Product (Post-hydrolysis) | Change in Acyl Chain |

| Oxidative Cleavage | This compound | 1. α-Hydroxylation2. Oxidative C-C bond cleavage (e.g., using HIO₄) | 1-(2-Ethylpropanoyl)indoline | -1 Carbon |

| Baeyer-Villiger Oxidation | This compound | Conversion to a ketone, followed by oxidation with a peroxy acid (e.g., m-CPBA) | Ester intermediate, followed by hydrolysis to yield a shorter-chain acid derivative | Variable |

These outlined strategies are based on fundamental reactions in organic chemistry and represent potential, though not explicitly documented, pathways for modifying the acyl chain of this compound. The feasibility and efficiency of these reactions would require experimental validation.

Computational and Theoretical Investigations of 1 2 Ethylbutanoyl Indoline

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and energy evaluation of different three-dimensional arrangements of a molecule, known as conformations. libretexts.orgugent.be For 1-(2-Ethylbutanoyl)indoline, conformational analysis is crucial for understanding its spatial structure, which in turn influences its physical properties and reactivity.

The primary source of conformational flexibility in this compound arises from the rotation around several single bonds. The most significant of these is the N-C bond connecting the indoline (B122111) ring to the carbonyl group of the 2-ethylbutanoyl moiety. Rotation around this bond gives rise to different spatial orientations of the acyl group relative to the indoline plane. Further conformational diversity is introduced by the rotation around the C-C bonds within the 2-ethylbutanoyl side chain.

Conformational analysis typically involves mapping the potential energy surface of the molecule as a function of specific dihedral angles. libretexts.org By systematically rotating key bonds and calculating the energy of each resulting conformation, a potential energy diagram can be constructed. This diagram helps identify low-energy, stable conformations (energy minima) and the energy barriers between them (transition states). chemistrysteps.comwolfram.com For this compound, steric hindrance between the bulky 2-ethylbutanoyl group and the hydrogen atoms on the indoline ring would be a major factor determining the most stable conformations.

Table 1: Illustrative Conformational Energy Profile for Rotation Around the N-CO Bond in this compound

| Dihedral Angle (H-N-C=O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed: Carbonyl oxygen is eclipsed with the C-N bond of the ring, leading to high steric strain. |

| 60° | Intermediate | Gauche: Reduced steric strain compared to the eclipsed form. |

| 120° | Low | A stable conformation with minimal steric interactions. |

| 180° | Lowest | Anti-periplanar: The bulky acyl group is positioned away from the indoline ring, representing a likely global energy minimum. |

Note: The data in this table is hypothetical and serves to illustrate the principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide deep insights into the electronic properties of molecules, which are fundamental to their stability and reactivity. arxiv.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov DFT studies are particularly valuable for predicting the reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com

For this compound, DFT calculations can map the electrostatic potential (ESP) onto the molecule's surface. Regions with negative potential (electron-rich) are likely sites for electrophilic attack, such as the carbonyl oxygen. Conversely, regions with positive potential (electron-poor) are susceptible to nucleophilic attack, like the carbonyl carbon.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and would be determined through specific DFT calculations, often using functionals like B3LYP. mdpi.com

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nih.govosi.lv For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies.

The predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can also point to specific environmental effects (like solvent interactions) or conformational dynamics not accounted for in the calculation. nih.govmdpi.com

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 172.5 | 172.1 |

| Indoline C7a | 143.2 | 142.8 |

| Indoline C3a | 130.8 | 130.5 |

| Alpha-Carbon (CH) | 45.1 | 44.8 |

Note: This table presents hypothetical data for illustrative purposes. The accuracy of prediction depends on the level of theory and basis set used.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. sumitomo-chem.co.jpsioc-journal.cn By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures and energies of any intermediates and transition states. youtube.comic.ac.uk

For this compound, computational studies could elucidate its formation mechanism, for instance, the acylation of indoline with 2-ethylbutanoyl chloride. Such a study would model the nucleophilic attack of the indoline nitrogen on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group. researchgate.net The calculated activation energies for each step would reveal the rate-determining step of the reaction. nih.gov Similarly, potential degradation pathways, such as hydrolysis of the amide bond under acidic or basic conditions, could also be explored.

Exploration of Structure-Reactivity and Stereoselectivity Relationships

Structure-reactivity relationships describe how the structure of a molecule influences its chemical reactivity. numberanalytics.comscribd.comlibretexts.org Computational methods allow for systematic in silico modifications to a molecule's structure to probe these relationships. For this compound, one could computationally assess how substituents on the indoline ring or modifications to the alkyl chain of the acyl group affect its reactivity. For example, adding an electron-withdrawing group to the benzene (B151609) ring of the indoline moiety would likely decrease the nucleophilicity of the nitrogen atom and affect the properties of the amide bond.

The 2-ethylbutanoyl group contains a chiral center at the carbon adjacent to the carbonyl group. This introduces the possibility of stereoselectivity in its reactions. Computational modeling can be used to predict which stereoisomer might be favored in a reaction. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the stereochemical outcome of a reaction. This is particularly relevant in asymmetric synthesis or in understanding interactions with chiral biological molecules. bohrium.com

Cheminformatics for Chemical Space Definition Relevant to this compound

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. bioconductor.orgrsc.org For this compound, cheminformatics tools could be used to define its relevant "chemical space." This involves generating a virtual library of structurally similar compounds and calculating a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov

Such analyses help in identifying analogues of this compound with potentially desirable properties. For example, by calculating properties like LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight, one can assess the "drug-likeness" of the parent compound and its virtual analogues according to established guidelines like Lipinski's Rule of Five. nih.gov

Table 4: Illustrative Cheminformatics Profile for this compound

| Property | Calculated Value (Hypothetical) | Significance |

| Molecular Weight | 217.31 g/mol | Falls within typical range for small molecules. |

| XLogP3 | 3.4 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Influences solubility and binding. |

| Rotatable Bonds | 4 | Relates to conformational flexibility. |

Note: These values are illustrative and can be readily calculated using various cheminformatics software packages.

Derivative Chemistry and Analog Design Based on the 1 2 Ethylbutanoyl Indoline Scaffold

Synthesis of Analogues with Diverse N-Acyl Substituents

The N-acyl group of the indoline (B122111) scaffold is a primary site for chemical modification, allowing for the introduction of a wide array of functionalities that can modulate the molecule's properties. Various synthetic methods have been developed to achieve N-acylation of indoles and indolines, providing access to a diverse library of analogs.

One common approach involves the direct acylation of indoline with carboxylic acids or their activated derivatives. For instance, a one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids in the presence of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃) yields N-acyl indolines in good to excellent yields. acs.org This method is scalable and accommodates a range of carboxylic acids, with stronger acids generally providing higher yields. acs.org Another direct N-acylation method utilizes boric acid as a catalyst for the reaction between indole (B1671886) and carboxylic acids in refluxing mesitylene. clockss.org

Alternatively, N-acylation can be achieved using thioesters as the acyl source in a mild and highly chemoselective manner. beilstein-journals.org This method demonstrates good functional group tolerance. beilstein-journals.org Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), also provides an efficient route to N-acylindoles in a single flask under mild conditions. nih.gov This process can be applied to a variety of substituted indoles and alcohols. nih.gov

The choice of the N-acyl substituent can significantly influence the electronic properties of the indoline ring system. Studies on 1-substituted indoles have shown that the nature of the substituent affects the chemical shifts of the ring carbon atoms in NMR spectroscopy. journals.co.za

| Starting Material | Acylating Agent/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminophenethyl alcohol | Carboxylic acids | PPh₃, CCl₄, NEt₃ | N-Acyl indoline | Good to Excellent | acs.org |

| Indole | Carboxylic acid | Boric acid, mesitylene, reflux | N-Acylindole | Variable | clockss.org |

| 3-Methyl-1H-indole | S-methyl butanethioate | DBU | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | beilstein-journals.org |

| Indole | Alcohols | TPAP | N-Acylindole | Variable | nih.gov |

This table is interactive. Click on the headers to sort the data.

Introduction of Substituents on the Benzene (B151609) Ring of the Indoline Moiety

Modification of the benzene ring of the indoline scaffold allows for the fine-tuning of electronic and steric properties, which can impact biological activity and material characteristics. A variety of synthetic strategies have been developed to introduce substituents at different positions of the aromatic ring.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of substituents. For example, a palladium-catalyzed C-7 selective C-H carbonylation of indolines has been developed for the synthesis of pyrroloquinazolinediones. wiley.com This method tolerates both electron-rich and electron-withdrawing groups on the phenyl ring. wiley.com A one-pot triple cascade benzannulation protocol using allylboronic acids as a 3-carbon annulating partner enables the synthesis of benzene ring-functionalized indoles. rsc.org

The electronic nature of the substituents on the benzene ring can significantly affect the properties of the indoline derivative. For instance, in the context of spirobenzopyrans, the substituents on the indoline ring influence the absorption maxima of the ring-open forms and their photochromic properties. oup.com Similarly, the stability of DNA duplexes containing 5-substituted-indole nucleosides is correlated with the electronic influence of the substituents on the indole π system. researchgate.net

| Indoline Derivative | Reaction | Catalyst/Reagents | Product | Yield (%) | Reference |

| N-Acyl Indoline | C-7 C-H Carbonylation | Pd(OAc)₂, Ag₂CO₃, CO | Pyrroloquinazolinedione | Moderate to Excellent | wiley.com |

| Pyrrole (B145914) | Benzannulation | Allylboronic acid | Benzene-functionalized indole | Variable | rsc.org |

| Substituted Indoline | Synthesis of Spirobenzopyrans | - | Substituted Spirobenzopyran | High | oup.com |

This table is interactive. Click on the headers to sort the data.

Modifications and Functionalizations of the Pyrrolidine (B122466) Ring

The pyrrolidine ring of the indoline scaffold offers additional sites for chemical modification, leading to analogs with altered stereochemistry and functionality. Functionalization of the pyrrolidine ring can be achieved through various synthetic transformations.

Regiospecific functionalization of indole-2-carboxylates followed by diastereoselective hydrogenation provides access to substituted indolines. clockss.org The choice of hydrogenation conditions can control the stereochemical outcome, yielding either cis- or trans-diastereomers. clockss.org The substituent at the 3-position of the indole ring has been shown to influence the regioselectivity of the hydrogenation, with some substituents directing hydrogenation to the benzene ring instead of the pyrrole ring. clockss.org

The introduction of substituents on the pyrrolidine ring can also be achieved through cycloaddition reactions. For example, a three-component reaction of pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones affords functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] through a process involving β-C–H functionalization of the pyrrolidine. acs.org

Studies on the hydrodenitrogenation (HDN) of indole derivatives have shown that methyl substitution on the pyrrolidine ring weakens the hydrogenation ability of the nitrogen heterocycle due to increased steric hindrance. mdpi.comnih.gov Furthermore, the selective C-N bond cleavage in N-acyl pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis, opening up avenues for further functionalization. nih.gov

| Starting Material | Reaction | Catalyst/Reagents | Product | Key Feature | Reference |

| N-Acylindole-2-carboxylate | Catalytic Hydrogenation | H₂, Pd/C | Substituted Indoline | Diastereoselective | clockss.org |

| Pyrrolidine, Aromatic aldehyde, 3-Arylideneoxindolin-2-one | Three-component reaction | Acetic acid | 7′-Arylidenespiro[indoline-3,1′-pyrrolizine] | β-C–H functionalization | acs.org |

| N-Acyl Pyrrolidine | Reductive Ring Opening | Lewis acid, Photoredox catalyst | Functionalized amine | Selective C-N bond cleavage | nih.gov |

This table is interactive. Click on the headers to sort the data.

Construction of Polycyclic and Spirocyclic Systems Incorporating the Acylated Indoline Framework

The rigid and three-dimensional nature of polycyclic and spirocyclic systems makes them attractive scaffolds in drug discovery. acs.org Several synthetic strategies have been developed to construct such complex architectures based on the acylated indoline framework.

Spirocyclic indolines can be synthesized through the interruption of the Bischler–Napieralski reaction of N-acyltryptamines, which generates persistent spiroindoleninium ions that can be trapped by nucleophiles. mit.edu Another approach involves a red-light-mediated trifluoromethylation/dearomatization cascade of indole derivatives to produce CF₃-containing 3,3-spirocyclic indolines with excellent diastereoselectivity. acs.orgnih.gov Gold(I)-catalyzed cascade cyclization of azido-alkynes also provides a stereoselective route to spirocyclic indolin-3-ones. chemrxiv.org

Polycyclic indoline derivatives can be accessed through dearomatizing anionic cyclization of indole- and tryptamine-derived ureas, a reaction that proceeds with high yields and excellent diastereoselectivity for 3-alkylated indole substrates. acs.orgfigshare.com Gold(I)-catalyzed stereoselective synthesis has also been employed to construct highly functionalized polycyclic indoline skeletons with four contiguous stereocenters. rsc.org Furthermore, a CF₃SO₃H-mediated cascade ring-opening of a β-lactam and hydroaminative cyclization provides a novel dearomatization process to produce fused polycyclic indolines. rsc.org The rhodium(I)-catalyzed dearomative cycloisomerization of 1H-indole N-tethered o-alkynylphenyl nitrones is another method to synthesize indoline-fused polycyclic tropane (B1204802) scaffolds. rsc.org

| Synthetic Strategy | Starting Material | Catalyst/Reagents | Product Type | Key Feature | Reference |

| Interrupted Bischler–Napieralski | N-Acyltryptamine | Tf₂O, 2-chloropyridine | Spirocyclic pyrrolidinoindoline | Diastereoselective spirocyclization | mit.edu |

| Trifluoromethylation/Dearomatization | Indole derivative | Organic photocatalyst, Umemoto's reagent, red light | CF₃-containing 3,3-spirocyclic indoline | Excellent diastereoselectivity | acs.orgnih.gov |

| Anionic Cyclization | Indole-derived urea (B33335) | LDA, DMPU | Polycyclic indoline | Dearomatizing cyclization | acs.orgfigshare.com |

| Gold-Catalyzed Cyclization | Azido-alkyne | Gold(I) catalyst | Spirocyclic indolin-3-one | Stereoselective | chemrxiv.org |

| Gold-Catalyzed Cycloaddition | Indole derivative | Gold(I) catalyst | Polycyclic indoline | Four contiguous stereocenters | rsc.org |

This table is interactive. Click on the headers to sort the data.

Stereoisomeric and Enantiomeric Separations and Characterization

The synthesis of chiral indoline derivatives often results in racemic mixtures, necessitating separation into individual enantiomers for the evaluation of their distinct biological activities. sioc-journal.cnresearchgate.net Various chromatographic techniques are employed for the enantiomeric separation of indoline analogs.

Supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases has proven effective for the separation of indole-3-propanamide enantiomers. oup.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. oup.com High-pressure liquid chromatography (HPLC) with chiral stationary phases such as Chiralpak AD and Chiralcel OD has been successfully used for the enantiomeric separation of racemic indole alkaloids. nih.gov

The development of asymmetric catalytic methods provides a direct route to enantioenriched indoline derivatives. sioc-journal.cn For example, iridium-catalyzed asymmetric hydrogenation of unprotected indoles using a bisphosphine-thiourea ligand affords a wide range of chiral indoline derivatives in high yields and with excellent stereoselectivities. chinesechemsoc.org A switchable divergent synthesis of chiral indole derivatives can be achieved through chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles. nih.gov

The separation of racemates can also be achieved by forming diastereomers through reaction with an enantiomerically pure chiral reagent. msu.edu These diastereomers, having different physical properties, can then be separated by methods like crystallization. researchgate.netmsu.edu

| Compound Type | Separation Method | Chiral Stationary Phase/Catalyst | Key Finding | Reference |

| Indole-3-propanamide enantiomers | Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs | Effective separation achieved | oup.com |

| Racemic indole alkaloids | High-Pressure Liquid Chromatography (HPLC) | Chiralpak AD, Chiralcel OD | Successful enantiomeric separation | nih.gov |

| Unprotected indoles | Asymmetric Hydrogenation | Ir/bisphosphine-thiourea ligand | High yields and excellent enantioselectivities | chinesechemsoc.org |

| 2,3-Disubstituted indoles | Asymmetric Dearomatization | Chiral phosphoric acid | Switchable synthesis of chiral indolenines and fused indolines | nih.gov |

| Racemic mixture | Diastereomer formation | Enantiomerically pure chiral reagent | Separation based on different physical properties | researchgate.netmsu.edu |

This table is interactive. Click on the headers to sort the data.

Advanced Methodological Applications in the Synthesis and Derivatization of 1 2 Ethylbutanoyl Indoline

Catalytic Approaches (e.g., Organocatalysis, Biocatalysis, Photocatalysis)

Modern catalysis offers diverse and powerful tools for the synthesis of complex molecules like 1-(2-Ethylbutanoyl)indoline, which is formed by the acylation of the indoline (B122111) nitrogen. These approaches provide alternatives to traditional metal catalysts, often with improved selectivity and milder reaction conditions.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a cornerstone of modern synthesis. beilstein-journals.org For the synthesis of this compound, an organocatalytic approach could involve the activation of a 2-ethylbutanoic acid derivative. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, are particularly adept at controlling stereochemistry, although this is not a factor in the achiral target compound. Non-chiral bases like 4-dimethylaminopyridine (B28879) (DMAP) or strong, non-nucleophilic phosphazene bases can effectively catalyze the N-acylation of indoline. The general mechanism involves the activation of the carboxylic acid or its corresponding acyl halide or anhydride, making it more susceptible to nucleophilic attack by the nitrogen atom of indoline. beilstein-journals.org Organocatalysis presents advantages such as low toxicity, stability to air and moisture, and reduced metal contamination in the final product. sioc-journal.cn For instance, L-proline has been shown to be an efficient catalyst for producing indolyl-4H-chromene scaffolds in water at room temperature, highlighting the potential for green reaction conditions. nih.gov

Biocatalysis: Biocatalysis employs enzymes to perform chemical transformations with high specificity and efficiency under mild, environmentally benign conditions. acsgcipr.org For the synthesis of this compound, a lipase (B570770) could be used to catalyze the amidation reaction between indoline and an ester of 2-ethylbutanoic acid in a non-aqueous solvent. Lipases are well-known for their ability to form amide bonds. More advanced strategies involve engineered enzymes, such as variants of cytochrome P450. chemrxiv.org Directed evolution can tailor these enzymes to accept specific substrates and catalyze desired reactions with high turnover numbers and enantioselectivity. nih.gov A recent study demonstrated the use of an engineered P411 variant, P411-INS-5151, to catalyze intramolecular C(sp³)–H amination to produce chiral indolines, showcasing the power of biocatalysis in functionalizing the indoline core. nih.gov This highlights the potential for creating biocatalysts specifically for the N-acylation of indoline.

Photocatalysis: Photocatalysis uses light to generate reactive intermediates that can drive chemical reactions. nih.gov In the context of indoline chemistry, photocatalysis has been primarily used for C-H functionalization, cycloadditions, and dearomatization reactions. rsc.orgnih.gov For instance, visible-light-promoted [2+2] cycloaddition of indoles can produce cyclobutane-fused indolines. rsc.org While direct photocatalytic N-acylation is less common, a photocatalyst could potentially be used to generate a highly reactive acyl radical from a 2-ethylbutanoic acid derivative, which could then be trapped by indoline. More relevantly, photocatalysis can be combined with other catalytic methods. A one-pot photoenzymatic system was developed to synthesize 3,3-disubstituted indole-2-ketones from N-methyl indoles, demonstrating the compatibility of these two catalytic paradigms. rsc.org

Table 1: Comparison of Catalytic Approaches for the Synthesis of this compound

| Catalytic Approach | Typical Catalyst/System | Hypothetical Reaction Conditions | Key Advantages for Synthesis |

|---|---|---|---|

| Organocatalysis | DMAP, Proline derivatives, Phosphazene bases | Room temperature to moderate heating, organic solvent or solvent-free | Metal-free, high functional group tolerance, operational simplicity. sioc-journal.cn |

| Biocatalysis | Lipases, Engineered Cytochrome P450s | Aqueous or organic solvent, mild temperature and pH | High selectivity, environmentally benign, potential for asymmetric synthesis on derivatives. acsgcipr.orgnih.gov |

| Photocatalysis | Ruthenium or Iridium complexes, Organic dyes | Visible light irradiation, room temperature | Access to unique reactive intermediates, mild reaction conditions, high temporal and spatial control. nih.govrsc.org |

Continuous Flow Synthesis and Automation in Reaction Optimization

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of this compound. aurigeneservices.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. beilstein-journals.org

For the synthesis of this compound, a two-stream system could be designed. A solution of indoline and a solution of 2-ethylbutanoyl chloride with a base would be pumped from separate reservoirs, meeting at a T-mixer to initiate the reaction. The mixture would then flow through a heated or cooled reactor coil to control the reaction temperature precisely. The short residence time in the reactor, often on the order of seconds to minutes, can minimize the formation of impurities. mdpi.com

Automation is a key component of modern flow synthesis. nih.govnih.gov Self-optimizing systems can be created by integrating the flow reactor with in-line or online analytical tools (e.g., HPLC, MS) and a computer algorithm. acs.org This setup allows the system to autonomously vary reaction parameters, analyze the output in real-time, and iteratively adjust the conditions to maximize the yield and purity of this compound without human intervention. This automated approach dramatically accelerates the optimization process, which is often a time-consuming bottleneck in chemical synthesis. rsc.org

Table 2: Key Parameters in Continuous Flow Optimization for this compound Synthesis

| Parameter | Description | Impact on Reaction |

|---|---|---|

| Flow Rate | The rate at which reactants are pumped through the reactor. | Influences residence time and mixing efficiency. |

| Temperature | The temperature of the reactor coil. | Affects reaction rate and selectivity; precise control prevents side reactions. |

| Residence Time | The time reactants spend in the reactor (determined by reactor volume and flow rate). | Crucial for achieving complete conversion without product degradation. |

| Stoichiometry | The molar ratio of indoline to the acylating agent. | Easily controlled by adjusting the relative flow rates of the reactant streams. |

Mechanochemical Synthesis for Reduced Solvent Usage

Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent. catalysis.blognumberanalytics.com This approach aligns with the principles of green chemistry by drastically reducing or eliminating the need for bulk solvents, which are often a major source of chemical waste. semanticscholar.orgresearchgate.net

The mechanochemical synthesis of this compound would involve placing indoline, a suitable 2-ethylbutanoic acid derivative (such as the acid itself or an anhydride), and a solid catalyst or base into a milling jar with grinding balls. rsc.org The mechanical energy from the colliding balls provides the activation energy for the reaction, breaking and forming chemical bonds directly in the solid phase. nih.gov This solvent-free or low-solvent method can lead to shorter reaction times, higher yields, and access to products that may be difficult to obtain through conventional solution-phase chemistry. beilstein-journals.org For example, the synthesis of amides from carboxylic acids and urea (B33335) has been successfully demonstrated using boric acid as a catalyst under solvent-free heating conditions after initial trituration. semanticscholar.org Similarly, the synthesis of indoles from 2-alkynylaniline derivatives has been achieved mechanochemically. nih.gov

Table 3: Comparison of Conventional vs. Mechanochemical Amide Synthesis

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Usage | High (often as the reaction medium) | None or minimal (Liquid-Assisted Grinding) |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Input | Thermal heating/cooling | Mechanical force (milling) |

| Work-up | Often requires extraction and chromatography | Simple filtration or direct use of product |

| Environmental Impact | Higher due to solvent waste | Lower, aligns with green chemistry principles. beilstein-journals.org |

Electrochemical Transformations in Indoline Chemistry

Electrosynthesis utilizes electricity as a traceless reagent to drive oxidation or reduction reactions, offering a green and sustainable alternative to chemical oxidants and reductants. researchgate.netbsb-muenchen.de In the context of indoline chemistry, electrochemical methods have been developed for both the synthesis of the indoline core and its subsequent functionalization. rsc.orgnih.gov

While the direct N-acylation of indoline is typically not an electrochemical step, electrosynthesis is highly relevant for producing the indoline precursor itself. For example, indoline and its derivatives can be synthesized via the electrochemical reduction of corresponding indoles or through intramolecular cyclization reactions initiated by an electrochemical event. organic-chemistry.orgorganic-chemistry.org Researchers have demonstrated that the electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines can lead to indoline derivatives. organic-chemistry.org

Furthermore, electrochemical methods can be used to derivatize the indoline ring. Anodic oxidation can generate reactive radical cations from indole (B1671886) or indoline derivatives, which can then participate in various C-C or C-N bond-forming reactions. nih.govrsc.org For instance, an electrochemical approach was developed for synthesizing fused indole derivatives from catechols in an aqueous medium. nih.gov These strategies showcase the potential of electrochemistry to build the core structure that is later acylated to form this compound, or to functionalize the carbocyclic ring of the final product, providing access to a wider range of derivatives under sustainable conditions. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms for 1 2 Ethylbutanoyl Indoline

Development of Chemo- and Regioselective Functionalization Protocols

A primary challenge and opportunity in the study of 1-(2-Ethylbutanoyl)indoline lies in the selective modification of its molecular structure. The development of protocols that can predictably functionalize specific positions on the indoline (B122111) ring is crucial for creating derivatives with tailored properties. The N-acyl group, in this case, the 2-ethylbutanoyl moiety, can serve as a directing group in metal-catalyzed C-H activation reactions. nih.govnsf.gov This strategy has been successfully employed for other N-acylated indolines, suggesting a clear path forward.

Research efforts should focus on transition-metal catalysis, which has shown considerable promise for the regioselective functionalization of the indoline core. organic-chemistry.org Palladium- and rhodium-based catalysts, in particular, have been effective in directing reactions to the C7 position of the benzene (B151609) ring of the indoline nucleus. acs.orgacs.orgnih.gov Future protocols could explore a range of coupling partners to introduce diverse functional groups, such as alkyl, aryl, and heteroatom-containing moieties.

Table 1: Potential Catalytic Systems for Regioselective Functionalization of this compound

| Catalyst System | Reaction Type | Target Position | Potential Outcome & Rationale |

|---|---|---|---|

| Pd(OAc)₂ / PhI(OAc)₂ | C-H Acetoxylation | C7 | Introduction of an acetoxy group at the C7 position, guided by the N-acyl directing group. nih.govnsf.gov |

| [RhCl(CO)₂]₂ / Anhydrides | C-H Acylation | C7 | Direct introduction of a new ketone functionality at the C7 position using various anhydrides as the acyl source. acs.orgnih.gov |

| Pd(OAc)₂ / 1,2-Diketones | C-H Alkacylation | C7 | Formation of α-hydroxy ketones, expanding the range of accessible functional groups. acs.org |

Integration with Advanced Spectroscopic and Analytical Techniques

Thorough characterization is fundamental to understanding the structure and purity of newly synthesized derivatives of this compound. A combination of advanced spectroscopic and analytical techniques will be essential. rroij.comsapub.org